(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide
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Overview
Description
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide is a complex organic compound that features a unique combination of functional groups, including an amino group, a cyclopropyl group, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or rhodium for hydrogenation steps, and various protecting groups to ensure selective reactions at different stages .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-performance liquid chromatography (HPLC) and other purification methods ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar pharmacological properties.
Cyclopropyl amines: Compounds with a cyclopropyl group and an amino group, often used in medicinal chemistry.
N-methylated amides: These compounds have similar structural features and are used in various chemical and pharmaceutical applications
Uniqueness
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-3-methyl-N-(1-methylpiperidin-4-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17(11-4-5-11)12-6-8-16(3)9-7-12/h10-13H,4-9,15H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTWKDNZQGYHQZ-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CC1)C2CCN(CC2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1CC1)C2CCN(CC2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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